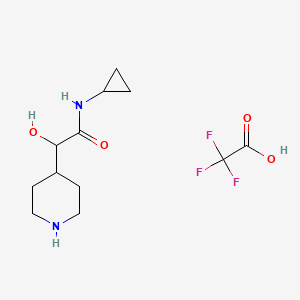

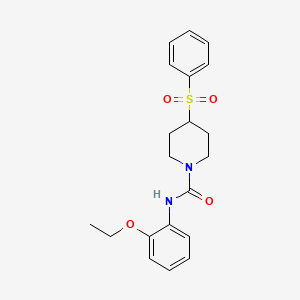

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is commonly used in the field of medicinal chemistry and drug discovery, and has shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Mechanism-Based Inactivation of Monoamine Oxidase B (MAO-B)

Treatment of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide with trifluoroacetic anhydride yields the corresponding descyclopropyl secondary amine in excellent yield. This reaction is a model for the mechanism-based inactivation of MAO-B by cyclopropylamines, proposed to proceed via a polar mechanism involving a flavin-amine adduct (You-Xiong Wang & N. Castagnoli, 1995).

Antimicrobial and Analgesic Activities

The reaction of unsubstituted acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine produces 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides and 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides. These compounds have shown antimicrobial and analgesic activities (N. V. Nosova et al., 2020).

Synthesis of Fluorinated Retinoids

Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes is a useful method for preparing unsaturated trifluoromethyl ketones, leading to new fluorinated retinoids (D. Mead et al., 1985).

Acid Labile Protecting Group Stability

Acetylation of the trifluoroacetic acid labile 2-hydroxy-4-methoxybenzyl (Hmb) amide protecting group dramatically increases acid stability, allowing peptides prepared by the Fmoc/t-butyl solid phase strategy to be deprotected and cleaved while retaining backbone amide protection. Acid lability can be restored by piperidine-mediated de-O-acetylation (M. Quibell et al., 1994).

Synthesis of Heterocyclic Steroid Derivatives

Cyanoacetamide reacts with 3β-hydroxy-16-hydroxymethylene-5-androsten-17-one to form various heterocyclic steroid derivatives depending on the use of a catalytic or molecular amount of piperidine as the basic condensing agent, demonstrating the versatility of piperidine in steroid chemistry (B. G. Ketcheson & A. Taurins, 1960).

Propriétés

IUPAC Name |

N-cyclopropyl-2-hydroxy-2-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2HF3O2/c13-9(7-3-5-11-6-4-7)10(14)12-8-1-2-8;3-2(4,5)1(6)7/h7-9,11,13H,1-6H2,(H,12,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSSGABHFMBNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(C2CCNCC2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2679191.png)

![1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2679192.png)

![7-cyclopropyl-6-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2679194.png)

![Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2679196.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)

![Methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)

![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)

![ethyl 2-({2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)